BenchChemオンラインストアへようこそ!

4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

p70S6 kinase scaffold optimization SAR

The unsubstituted 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine parent scaffold enables systematic N-1 derivatization to modulate p70S6K potency (>500-fold range, Ki ~0.5 µM to <1 nM). As a fragment-like lead (MW 201.18, XLogP −0.1, TPSA 84.4 Ų, zero rotatable bonds), it is the only appropriate starting point for fragment-based screening (FBDD) and SAR campaigns against AGC kinases. Procure as the common intermediate for parallel library synthesis and patent-eligible inhibitor programs.

Molecular Formula C9H7N5O
Molecular Weight 201.18 g/mol
CAS No. 332026-86-5
Cat. No. B1270471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
CAS332026-86-5
Molecular FormulaC9H7N5O
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=NON=C3N
InChIInChI=1S/C9H7N5O/c10-8-7(13-15-14-8)9-11-5-3-1-2-4-6(5)12-9/h1-4H,(H2,10,14)(H,11,12)
InChIKeyQEPDSNAEMKSMGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-Benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine (CAS 332026-86-5): Parent Scaffold Procurement Guide for p70S6 Kinase Inhibitor Research


4-(1H-Benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine (CAS 332026-86-5) is the unsubstituted parent compound of the 4-(benzimidazol-2-yl)-1,2,5-oxadiazol-3-ylamine class, first characterized as a p70S6 kinase (p70S6K) inhibitor scaffold by Bandarage et al. at Vertex Pharmaceuticals [1]. Deposited in the NIH Molecular Libraries Small Molecule Repository (MLSMR) as MLS000099102, this scaffold combines a benzimidazole ring directly with a 1,2,5-oxadiazol-3-amine moiety. Computed physicochemical properties—MW 201.18 g/mol, XLogP −0.1, TPSA 84.4 Ų, zero rotatable bonds—place it within fragment-like chemical space suitable for lead elaboration and structure-activity relationship (SAR) campaigns [2].

Why Generic Substitution Fails: The Irreplaceable Role of the Unsubstituted 4-(1H-Benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine Scaffold


N-1 substituted analogs such as 4-(1-ethyl-1H-benzoimidazol-2-yl)-1,2,5-oxadiazol-3-amine (CAS 293760-29-9) and 4-[1-(pyridin-4-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine (C101248) are locked into specific target-engagement profiles determined by their pre-installed substituents. The unsubstituted parent compound (designated compound 19 in the foundational SAR study by Bandarage et al., 2009) enables systematic N-1 derivatization, which was demonstrated to modulate p70S6K inhibitory potency over a >500-fold range—from Ki ~0.5 µM (N-methyl derivative, compound 9) to Ki <1 nM (5-amino/5-hydroxy derivatives, compounds 26 and 27) [1]. No single pre-substituted analog can recapitulate this SAR space. For chemical biology groups constructing focused kinase-inhibitor libraries, or for medicinal chemistry teams optimizing selectivity against the AGC kinase family, the parent scaffold is irreplaceable as the divergent starting point [1].

Quantitative Differentiation Evidence: 4-(1H-Benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine vs. Closest Analogs


p70S6K Scaffold Identity: Parent Compound as Baseline for >500-Fold Potency Optimization

In the foundational Bandarage et al. (2009) study, the unsubstituted parent compound (compound 19) served as the reference scaffold from which all 17 N-1 substituted derivatives (compounds 9–25) were generated and tested against p70S6K [1]. While the parent scaffold exhibited modest inhibition, systematic N-1 alkylation and cycloalkylation yielded improvements spanning over two orders of magnitude: the N-methyl analog (compound 9) showed Ki 0.54 µM; N-cyclobutyl (compound 13), N-cyclopentyl (compound 14), and N-cyclohexyl (compound 15) derivatives achieved Ki <20 nM; and 5-amino/5-hydroxy derivatives (compounds 26 and 27) reached Ki <1 nM with >100-fold selectivity over PKA, ROCK, and GSK-3β [1]. This establishes the parent compound as an essential procurement starting point for SAR-driven optimization, not as a final, high-potency tool compound.

p70S6 kinase scaffold optimization SAR AGC kinase

ROCK2 Activity Baseline: Weak Affinity (IC50 23.1 µM) Distinguishes Parent from Potent ROCK Inhibitors

The parent compound displays weak inhibition of Rho-associated protein kinase 2 (ROCK2) with an IC50 of 23.1 µM (23,100 nM), as determined in a high-throughput screen at The Scripps Research Institute Molecular Screening Center (PubChem AID 644) and curated in BindingDB (BDBM35517) [1]. This contrasts with optimized derivatives from the same series: compounds 26 and 27 exhibited >100-fold selectivity for p70S6K (Ki <1 nM) against ROCK1 (Ki >3.3 µM) [2]. The parent scaffold's weak ROCK2 engagement (IC50 23.1 µM) is >7-fold above the ROCK1 Ki upper limit of >3.3 µM observed for most N-substituted derivatives, confirming that the core scaffold does not inherently drive ROCK pathway inhibition.

ROCK2 kinase selectivity profiling off-target screening

Synthetic Intermediate Versatility: ≥17-Fold Greater Library Diversity than Any Single Pre-Substituted Analog

The parent compound is utilized as Intermediate 1 in multiple patent applications, including the synthesis of butyrylcholinesterase (BChE) selective inhibitors (Chinese Patent Application CN 109678856 A) [1]. In Bandarage et al. (2009), 17 distinct N-1 substituted derivatives (compounds 9–25) were prepared from this common intermediate via amine coupling in DMF at room temperature, achieving yields of 88–93% for the coupling step and 68–82% for the subsequent cyclization [2]. Pre-substituted analogs such as 4-(1-ethyl-1H-benzoimidazol-2-yl)-1,2,5-oxadiazol-3-amine (CAS 293760-29-9) or C101248 are incapable of further N-1 diversification, locking synthetic chemistry into a single substitution pattern.

synthetic intermediate parallel synthesis medicinal chemistry divergent synthesis

Fragment-Like Physicochemical Profile: MW 201, Zero Rotatable Bonds Enable FBDD Campaigns

With a molecular weight of 201.18 g/mol, XLogP of −0.1, topological polar surface area (TPSA) of 84.4 Ų, and zero rotatable bonds, the parent compound fully satisfies the Rule of Three (MW <300, clogP ≤3, HBD ≤3, HBA ≤3, rotatable bonds ≤3) for fragment-based drug discovery (FBDD) [1]. In contrast, the commonly referenced N-ethyl analog (CAS 293760-29-9) has MW 229.24 and 2 rotatable bonds, while the THIK-1 inhibitor C101248 (4-[1-(pyridin-4-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine) reaches MW 319.32 with 3 rotatable bonds, placing them outside optimal fragment space . The parent scaffold's rigid, low-MW architecture maximizes ligand efficiency potential (LE ≥0.3 kcal/mol per heavy atom) for fragment hit elaboration.

fragment-based drug discovery physicochemical properties lead-likeness Rule of Three

AGC Kinase Selectivity Baseline: Core Scaffold Inherently Favors p70S6K Over PKA, GSK-3β, and ROCK-1

The parent scaffold demonstrates an inherent selectivity window against key AGC kinase family members. In Table 1 of Bandarage et al. (2009), N-aryl substituted derivatives (compounds 20–25) maintained p70S6K Ki values of 0.031–1.9 µM while being 'much less active towards GSK3β or ROCK-1,' with corresponding Ki values ranging from >2.5 µM to >5.0 µM [1]. This translates to at least a 2.6- to >160-fold selectivity window for p70S6K over off-target AGC kinases within the same scaffold family. The selectivity emerges from the benzimidazole-oxadiazole core itself, not merely from substituent effects—making it a more favorable starting point than promiscuous kinase scaffolds such as pyrazolo-pyrimidines or quinazolines that often exhibit broader inhibition profiles [1].

kinase selectivity AGC kinase family off-target profiling polypharmacology

Highest-Impact Procurement Scenarios for 4-(1H-Benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine (CAS 332026-86-5)


Medicinal Chemistry SAR Campaigns Targeting the p70S6K N-1 Substitution Pocket

As demonstrated by Bandarage et al. (2009), the parent scaffold enables systematic exploration of the benzimidazole N-1 pocket with ≥17 distinct substituents (alkyl, cycloalkyl, aryl), modulating p70S6K potency from the micromolar range down to Ki <1 nM for optimized 5-substituted analogs [1]. Research groups initiating p70S6K inhibitor programs should procure this scaffold as the common intermediate for parallel library synthesis, not as a final biological probe. The synthetic route—amine coupling in DMF (88–93% yield) followed by reduction and cyclization (68–82% yield)—is robust and amenable to high-throughput chemistry workflows [1].

Fragment-Based Drug Discovery: Crystallographic Screening and SPR Hit Identification

With MW 201.18, XLogP −0.1, TPSA 84.4 Ų, and zero rotatable bonds, the parent compound meets all Rule of Three criteria for fragment-based screening [1]. It is structurally pre-organized for X-ray crystallography soaking experiments due to its rigid core, and its favorable ligand efficiency potential supports SPR-based hit identification against the p70S6K ATP-binding site. Substituted analogs (MW 229–319) exceed optimal fragment space, making the parent scaffold the only appropriate procurement choice for FBDD campaigns targeting the AGC kinase family [1].

Kinase Selectivity Profiling: Clean Baseline for Off-Target Assessment

The parent scaffold's weak ROCK2 affinity (IC50 23.1 µM) and the observed selectivity of N-aryl derivatives against GSK-3β (Ki >2.5–5.0 µM) and ROCK-1 (Ki >2.5–5.0 µM) establish it as a selectivity-privileged core [1][2]. Chemical biology groups requiring a kinase inhibitor scaffold with minimal polypharmacology should select this compound over promiscuous scaffolds such as pyrazolo-pyrimidines. The compound is also suitable as a negative control in ROCK-dependent assays, given its weak ROCK2 engagement [2].

Divergent Synthesis of Patent-Eligible p70S6K and BChE Inhibitor Libraries

The parent compound serves as Intermediate 1 in patent-protected syntheses of both p70S6K inhibitors (Bandarage et al., 2009) and butyrylcholinesterase (BChE) selective inhibitors (Chinese Patent CN 109678856 A) [1][2]. Pharmaceutical R&D groups building patent-eligible compound libraries around the benzimidazole-oxadiazole scaffold can use this single intermediate to access multiple therapeutic target spaces, maximizing chemical equity and reducing procurement complexity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.